24-エチルコレステロール

説明

24-Ethylcholesterol is a natural product found in Thalassiosira pseudonana, Panax ginseng, and other organisms with data available.

科学的研究の応用

- 重要性: 新規合成コレステロールの蓄積を防ぐ安全弁として機能します。 本質的に、細胞内のコレステロールバランスを維持するのに役立ちます .

コレステロール恒常性調節

草食動物バイオマーカー

植物-動物相互作用

細胞シグナル伝達と免疫応答

生物医学的用途

バイオテクノロジーの用途

要約すると、24-エチルコレステロールは、コレステロールバランスの維持から生態マーカーとしての役割まで、多様な役割を果たしています。その用途は、基礎研究、環境モニタリング、潜在的な治療的経路にまで及びます。研究者たちは、さまざまな科学分野において、その多面的性質を探求し続けています。 🌟

作用機序

Target of Action

24-Ethylcholesterol, also known as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, primarily targets low-density lipoprotein cholesterol (LDL-C) . LDL-C is the primary target in lipid-lowering strategies, and the goal of treatment depends on the level of individual risk in each patient .

Mode of Action

It is known that the compound’s synthesis parallels cholesterol production . When added to cells, it can decrease cholesterol synthesis and up-regulate cholesterol efflux genes .

Biochemical Pathways

24-Ethylcholesterol is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . This synthesis should be subject to the same negative feedback regulation as cholesterol synthesis . The synthesis of 24-Ethylcholesterol faithfully tracks cholesterol synthesis .

Pharmacokinetics

It is known that the synthesis of 24-ethylcholesterol parallels cholesterol synthesis . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of cholesterol.

Result of Action

The result of 24-Ethylcholesterol’s action is a decrease in cholesterol synthesis and an up-regulation of cholesterol efflux genes . This results in a reduction in the accumulation of newly-synthesized cholesterol .

Action Environment

The action of 24-Ethylcholesterol is influenced by environmental factors such as the presence of other compounds and the physiological state of the cell. For example, the addition of cholesterol to cells leads to a rapid and preferential inhibition of 24-Ethylcholesterol synthesis . Furthermore, the synthesis of 24-Ethylcholesterol can be influenced by varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages .

生化学分析

Biochemical Properties

24-Ethylcholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sterol methyltransferase, which is involved in the biosynthesis of sterols. This interaction is crucial for the conversion of cycloartenol to 24-Ethylcholesterol. Additionally, 24-Ethylcholesterol can interact with lipid transport proteins, influencing the distribution and transport of lipids within cells .

Cellular Effects

24-Ethylcholesterol has several effects on different types of cells and cellular processes. It influences cell membrane fluidity and stability, which can affect cell signaling pathways and gene expression. In particular, 24-Ethylcholesterol has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression related to lipid metabolism . Furthermore, it can impact cellular metabolism by altering the balance of sterols within the cell, which can influence various metabolic pathways .

Molecular Mechanism

The molecular mechanism of 24-Ethylcholesterol involves its interaction with specific biomolecules within the cell. It can bind to sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. By binding to SREBPs, 24-Ethylcholesterol can modulate their activity, leading to changes in gene expression. Additionally, it can influence enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 24-Ethylcholesterol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 24-Ethylcholesterol has been observed to cause changes in cellular function, including alterations in lipid metabolism and gene expression . These effects can vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of 24-Ethylcholesterol can vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and overall health. At high doses, it can cause toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of carefully controlling the dosage when studying the effects of 24-Ethylcholesterol in animal models.

Metabolic Pathways

24-Ethylcholesterol is involved in several metabolic pathways, including the biosynthesis of sterols and the regulation of lipid metabolism. It interacts with enzymes such as sterol methyltransferase and sterol desaturase, which are involved in the conversion of cycloartenol to 24-Ethylcholesterol and other sterols. These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 24-Ethylcholesterol is transported and distributed by lipid transport proteins. These proteins facilitate the movement of 24-Ethylcholesterol between different cellular compartments and tissues. The distribution of 24-Ethylcholesterol can affect its localization and accumulation within specific areas of the cell, influencing its activity and function .

Subcellular Localization

24-Ethylcholesterol is localized within specific subcellular compartments, including the endoplasmic reticulum and the plasma membrane. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of 24-Ethylcholesterol can affect its activity and function, as it interacts with different biomolecules within these compartments .

生物活性

24-Ethylcholesterol, also known as β-sitosterol, is a phytosterol predominantly found in plant sources such as nuts, seeds, and legumes. It is structurally similar to cholesterol, differing only by an ethyl group at the C-24 position. This slight modification significantly influences its biological activity, leading to various health benefits and mechanisms of action in biological systems.

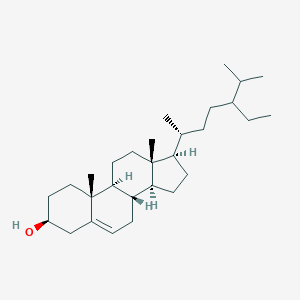

Chemical Structure

The chemical structure of 24-ethylcholesterol is represented as follows:

This structure is crucial for its interaction with biological membranes and proteins, affecting its biological functions.

Cholesterol-Lowering Effects

One of the most well-documented activities of 24-ethylcholesterol is its ability to lower cholesterol levels in the body. It competes with dietary cholesterol for absorption in the intestines, thereby reducing serum cholesterol levels. Clinical studies have shown that diets enriched with phytosterols can lead to a reduction in LDL cholesterol by approximately 10-15% .

Anti-Inflammatory Properties

Research indicates that 24-ethylcholesterol exhibits anti-inflammatory effects. It has been shown to modulate macrophage activity, which is crucial in inflammatory responses. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Antioxidant Activity

24-Ethylcholesterol also displays antioxidant properties. It protects cellular membranes from oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity contributes to its potential protective effects against chronic diseases associated with oxidative damage .

Interaction with Cell Membranes

The incorporation of 24-ethylcholesterol into cell membranes alters membrane fluidity and permeability, impacting various cellular processes including signaling pathways and lipid metabolism. Its presence in membranes can influence the activity of membrane-bound enzymes and receptors .

Modulation of Gene Expression

Studies have shown that 24-ethylcholesterol can influence gene expression related to lipid metabolism and inflammation. It activates specific transcription factors that regulate genes involved in cholesterol homeostasis and inflammatory responses .

Case Studies

-

Cholesterol Reduction Study

- Objective : Evaluate the efficacy of 24-ethylcholesterol in lowering LDL cholesterol.

- Method : A randomized controlled trial involving participants consuming a diet supplemented with phytosterols.

- Results : Participants showed a significant reduction in LDL cholesterol levels after six weeks compared to the control group.

- Anti-Inflammatory Effects Study

Toxicological Profile

While generally recognized as safe, excessive intake of 24-ethylcholesterol may lead to gastrointestinal disturbances such as diarrhea or nausea. Long-term studies are needed to fully understand its safety profile and any potential adverse effects associated with high doses .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-OAIXMFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044197 | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19044-06-5 | |

| Record name | 24-Ethylcholest-5-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-ethylcholesterol and where is it found?

A1: 24-Ethylcholesterol, also known as sitosterol (22,23-dihydrostigmasterol), is a plant sterol commonly found in various plant sources. It has been identified in the lab-lab, a mixture of algae and plankton found in fishponds []. 24-Ethylcholesterol has also been found in marine environments, specifically in Antarctic sea ice diatom communities [, ], and in the green alga Ulva australis []. Interestingly, it has also been detected in geochemical samples like marine Holocene sediments and marine sinking particles, suggesting a marine algal origin [].

Q2: How does the sterol composition of Blumeria graminis conidia change during their ontogeny?

A2: Research indicates that the sterol composition of Blumeria graminis conidia undergoes significant changes during their ontogeny [, ]. Young conidia primarily contain 24-ethylsterols such as 24-ethylcholesta-5,22-dienol, 24-ethylcholesterol, and Δ5-avenasterol. In contrast, older conidia exhibit a predominance of 24-methylsterols, mainly 24-methylenecholesterol and episterol.

Q3: Can 24-ethylcholesterol be metabolized by insects?

A3: Yes, insects can metabolize 24-ethylcholesterol. For instance, the silkworm Bombyx mori converts sitosterol (24-ethylcholesterol) into cholesterol through a pathway involving the intermediate 24,28-epoxy-24-ethylcholesterol (fucosterol epoxide) []. Studies using a cell-free preparation from silkworm guts demonstrated the effective conversion of 3 alpha-3H-labeled fucosterol epoxides into desmosterol and cholesterol []. In the corn earworm (Heliothis zea), 24-ethylcholesterol can support larval growth, but the insect ultimately converts it to cholesterol via a 24-dealkylation pathway [].

Q4: How does the fungus Phytophthora cactorum utilize 24-ethylcholesterol?

A4: Phytophthora cactorum, a fungus unable to epoxidize squalene, can utilize 24-ethylcholesterol differently than other sterols []. While it accumulates other sterols like cholesterol, wingsterol, and desmosterol without metabolizing them, P. cactorum specifically reduces 24-ethylcholesterol to 24-ethylcholesterol. This suggests a specific metabolic pathway for 24-ethylcholesterol in this fungus.

Q5: Does the configuration at C-24 affect the biological activity of 24-ethylcholesterol?

A5: Yes, the stereochemistry of 24-ethylcholesterol at the C-24 position plays a crucial role in its biological activity, particularly in insects. Research on the silkworm Bombyx mori showed that while the 24R,28R and 24S,28S stereoisomers of fucosterol epoxide were readily converted to cholesterol, the 24R,28S and 24S,28R isomers (isofucosterol epoxides) failed to support larval growth and development []. This highlights the importance of stereospecificity in 24-ethylcholesterol metabolism and function.

Q6: Are there any plant species known to contain both 24α- and 24β-epimers of 24-ethylsterols?

A6: Yes, studies on the sterol composition of various Clerodendrum species (Verbenaceae) revealed the presence of both 24α- and 24β-epimers of 24-ethylsterols lacking a Δ25-bond []. Interestingly, the 24α-epimers were found to be the predominant forms in these plants.

Q7: What is the significance of 4,24-dimethylcholest-7-enol in the green alga Cephaleuros?

A7: Research on the sterol composition of the parasitic green alga Cephaleuros revealed the presence of a unique sterol, 4,24-dimethylcholest-7-enol, as the major sterol component (65%) []. This finding marks the first report of this particular sterol as the principal sterol in any living organism, emphasizing the diverse sterol profiles found in different algal species.

Q8: Can propiconazole, a fungicide, impact the growth of beneficial fungi like Glomus irregulare?

A8: Yes, propiconazole, a fungicide belonging to the Sterol Biosynthesis Inhibitor (SBI) class, can negatively impact the development of beneficial arbuscular mycorrhizal fungi (AMF) like Glomus irregulare []. Studies revealed that increasing concentrations of propiconazole inhibited the growth and development of G. irregulare, possibly by disrupting sterol biosynthesis, altering membrane composition, and reducing storage lipids [].

Q9: What is the role of 24-ethylcholesterol in human health?

A9: 24-Ethylcholesterol is a plant sterol that can be absorbed by humans through the diet [, ]. While it does not have the same biological functions as cholesterol, it can compete with cholesterol for absorption in the intestines, potentially leading to a decrease in cholesterol absorption and a reduction in blood cholesterol levels. This effect has led to the investigation of 24-ethylcholesterol and other plant sterols as potential cholesterol-lowering agents [].

Q10: What are some analytical techniques used to identify and quantify 24-ethylcholesterol in various samples?

A10: Several analytical methods are employed for the identification and quantification of 24-ethylcholesterol in different sample types. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing sterols, including 24-ethylcholesterol [, , , , ]. GC-MS allows for the separation and identification of individual sterols based on their retention times and mass spectra. In some cases, high-performance liquid chromatography (HPLC) is used either alone or in conjunction with GC-MS for further separation and purification of sterols [].

Q11: Are there any environmental concerns associated with 24-ethylcholesterol?

A11: While 24-ethylcholesterol is a naturally occurring plant sterol, its presence in the environment, particularly aquatic ecosystems, can be an indicator of sewage contamination []. Wastewater treatment plants (WWTPs) have been identified as potential sources of 24-ethylcholesterol and other sterols in the atmosphere, particularly those using coarse bubble diffusers in aeration tanks []. Monitoring 24-ethylcholesterol levels in environmental samples can provide insights into fecal pollution and the effectiveness of wastewater treatment processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。